molecular formula C16H26N4 B11812461 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine

Katalognummer: B11812461
Molekulargewicht: 274.40 g/mol
InChI-Schlüssel: JWQYCCKOQQFXKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine features a pyridine ring substituted at the 5-position with a 1-ethylpyrrolidine moiety and at the 2-position with a 4-methylpiperazine group. While direct synthesis details for this compound are absent in the provided evidence, structurally related derivatives (e.g., 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine, CAS 1352539-39-9 ) highlight the role of substituents in modulating physicochemical and biological properties.

Eigenschaften

Molekularformel

C16H26N4

Molekulargewicht

274.40 g/mol

IUPAC-Name

1-[5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl]-4-methylpiperazine

InChI

InChI=1S/C16H26N4/c1-3-19-8-4-5-15(19)14-6-7-16(17-13-14)20-11-9-18(2)10-12-20/h6-7,13,15H,3-5,8-12H2,1-2H3

InChI-Schlüssel

JWQYCCKOQQFXKZ-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1C2=CN=C(C=C2)N3CCN(CC3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a pyridine derivative, the pyridine ring is functionalized to introduce the necessary substituents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The pyridine and pyrrolidine rings are coupled together using reagents such as palladium catalysts in a cross-coupling reaction.

    Formation of the Piperazine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können am Piperazinring auftreten, wobei Nucleophile vorhandene Substituenten ersetzen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in einem sauren Medium.

    Reduktion: Wasserstoffgas mit Palladium auf Kohle als Katalysator.

    Substitution: Alkylhalogenide oder Sulfonate in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Pyridin-N-Oxide ergeben, während die Reduktion vollständig gesättigte Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder Ionenkanäle gehören. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, indem sie an deren aktive Zentren oder allosterische Zentren bindet, wodurch biochemische Pfade und physiologische Prozesse beeinflusst werden.

Wirkmechanismus

The mechanism of action of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and physiological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Piperazine-Pyridine Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous piperazine-pyridine derivatives:

Compound Name Piperazine Substituent Pyridine Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-methyl 5-(1-Ethylpyrrolidin-2-yl) ~331.45 (calculated) High lipophilicity; potential CNS penetration
1-Methyl-4-(5-nitro-2-pyridinyl)piperazine 4-methyl 5-nitro 222.24 Electron-withdrawing nitro group; possible reactivity in redox environments
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine H 5-CF₃ 255.22 Enhanced metabolic stability due to CF₃ group; used in kinase inhibitors
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 4-(5-Chloro-2-methylphenyl) 2-chloropyridine-3-carbonyl 408.27 Aromatic and halogenated substituents; likely protease/kinase inhibition
1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine 4-methyl N/A (attached to bromophenyl) ~340.18 (estimated) Intermediate in WDR5 degrader synthesis; nitro group aids in electrophilic substitution

Key Differences in Substituent Effects

  • Lipophilicity and Bioavailability: The ethylpyrrolidine group in the target compound enhances lipophilicity compared to polar groups like nitro (NO₂) or sulfonyl (SO₂) . This may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
  • Steric Hindrance : Bulkier substituents, such as the tosyl group in 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine , may reduce binding affinity to compact binding pockets compared to the smaller ethyl group.

Pharmacokinetic Considerations

  • Metabolism : The ethylpyrrolidine group may slow hepatic metabolism compared to compounds with nitro or carbonyl groups, which are prone to reduction or hydrolysis .
  • Solubility : Polar substituents (e.g., hydroxyl, nitro) improve aqueous solubility, whereas the target compound’s lipophilic profile may necessitate formulation enhancements for optimal bioavailability.

Biologische Aktivität

1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine, identified by its CAS number 1352493-54-9, is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is C13H21N3. The compound features a pyridine ring substituted with a pyrrolidine moiety and a piperazine group, which are significant in influencing its biological activity.

Antidepressant Properties

Recent studies have focused on the compound's potential as an antidepressant. Research has shown that derivatives of piperazine, similar in structure to our compound, exhibit serotonin (5-HT) reuptake inhibition. For instance, a related study reported that certain piperazine derivatives demonstrated potent inhibitory effects on serotonin reuptake, suggesting that similar mechanisms may be at play with 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine .

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. The presence of the piperazine and pyridine rings suggests potential binding affinity to serotonin receptors and possibly dopamine receptors, which are critical in mood regulation. Notably, compounds with similar structures have shown efficacy in preclinical models for depression, where they reduced immobility times in forced swimming tests (FST), indicating antidepressant-like effects .

Case Studies

A case study involving the synthesis and biological evaluation of related compounds indicated that modifications to the piperazine structure significantly affected their pharmacokinetic profiles and receptor binding affinities. The most promising compounds exhibited stability in human liver microsomes and favorable pharmacokinetics, which are crucial for therapeutic efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effect on cell lines expressing serotonin transporters. These studies revealed that certain analogs of the compound inhibited serotonin uptake effectively, supporting the hypothesis that 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine may possess similar properties .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 ValueReference
A20Serotonin Reuptake Inhibition61 nM
Related AnalogAntidepressant-like EffectsN/A
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazinePotential AntidepressantN/AThis Study

Safety and Toxicology

While specific toxicological data for 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is limited due to its relatively recent identification, structural analogs have undergone extensive safety evaluations. The presence of piperazine moieties often correlates with gastrointestinal side effects; hence, further investigations into this compound's safety profile are warranted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.